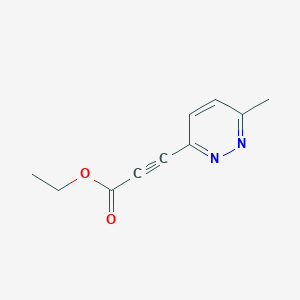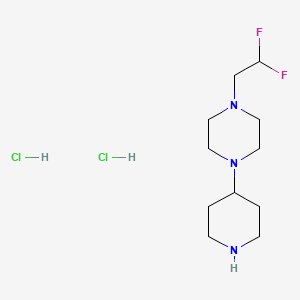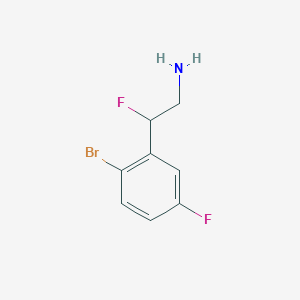
3-(Methylsulfanyl)cyclobutan-1-one
説明
“3-(Methylsulfanyl)cyclobutan-1-one” is an organic compound . It is one of the numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of cyclobutanes, which “3-(Methylsulfanyl)cyclobutan-1-one” is a type of, involves various methods. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides can yield various substituted aryl cyclopropanes and cyclobutanes .
Molecular Structure Analysis
The molecular formula of “3-(Methylsulfanyl)cyclobutan-1-one” is C5H8OS . The molecular weight is 116.18 .
Chemical Reactions Analysis
The chemical reactions involving cyclobutanes are diverse. For example, the dehydration of 1-methylcyclobutan-1-ol yields 1-methylcyclobut-1-ene .
Physical And Chemical Properties Analysis
“3-(Methylsulfanyl)cyclobutan-1-one” appears as a powder . It has a theoretical density of 1.487 g/cm3 . Its boiling point is 471.3°C at 760 mmHg , and it has a refractive index of 1.657 .
科学的研究の応用
Synthesis of Complex Molecules
3-(Methylsulfanyl)cyclobutan-1-one and its derivatives serve as critical intermediates in the synthesis of complex organic compounds. For instance, cyclobutyl derivatives have been utilized as intermediates in the synthesis of chromenes containing a cyclobutane ring, through acid-catalyzed intramolecular alkylation, demonstrating their importance in constructing cyclic compounds with potential applications in pharmaceuticals and agrochemicals (Bernard et al., 2004). Similarly, cyclobutane derivatives have been identified as novel nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, highlighting their potential in therapeutic applications (Liu et al., 2012).
Material Science and Catalysis
The reactivity and structural features of cyclobutane derivatives make them suitable for applications in material science and catalysis. For example, the use of cyclobutane derivatives in visible light photocatalysis has been explored, demonstrating their utility in facilitating chemical transformations under mild conditions, which is crucial for sustainable chemistry practices (Mojr et al., 2015).
Stereoselective Synthesis
The stereochemistry of cyclobutane derivatives is a vital aspect of their application in synthetic chemistry. Research has demonstrated the efficient deracemization of cyclobutane derivatives, showcasing their importance in the enantioselective synthesis of biologically active compounds. This aspect is particularly relevant in the development of pharmaceuticals, where the stereochemistry of a molecule can significantly affect its biological activity (Siedlecka & Turowska-Tyrk, 2011).
Photocatalytic Applications
Cyclobutane derivatives have been investigated for their photocatalytic applications, where they participate in [2+2] cycloaddition reactions under light irradiation. This application is crucial for developing novel synthetic pathways that are more environmentally friendly and efficient, leveraging light as a green energy source (Faustino et al., 2012).
Safety and Hazards
特性
IUPAC Name |
3-methylsulfanylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXGJOFKPLZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)
![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)
![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)
![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)



![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)
![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)
![(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485009.png)